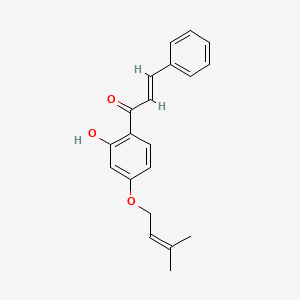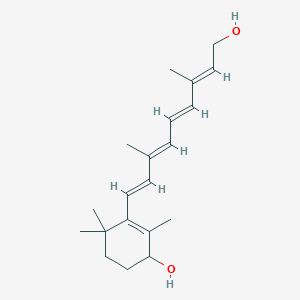
Oxaline
Descripción general
Descripción
Oxaline is a fungal isolate with anticancer activity in vitro . It is an O-methylated derivative of meleagrin . It’s a compound prevalent in many plants, vegetables, and fruits .
Molecular Structure Analysis
Oxaline has a molecular formula of C24H25N5O4 . Its average mass is 447.486 Da and its monoisotopic mass is 447.190643 Da . The structure of Oxaline was determined using X-ray structure analysis .
Physical And Chemical Properties Analysis
Oxaline has a molecular formula of C24H25N5O4 . Its average mass is 447.486 Da and its monoisotopic mass is 447.190643 Da .
Aplicaciones Científicas De Investigación
Antitumor Activity
Oxaline, along with Meleagrin, belongs to the roquefortine alkaloids with a unique dihydroindole spiroamide framework . These compounds have significant bioactivities, especially tumor cell inhibitory activity . They can effectively inhibit the proliferation and metastasis of human HepG2 cells and induce HepG2 cell apoptosis and cell cycle arrest in the G2/M phase .
Fermentation Optimization
The fermentation of Meleagrin, a compound closely related to Oxaline, has been optimized to increase its yield to 335 mg/L . This provides bioactive inspiration and fungus resources for roquefortine alkaloid development .
Total Synthesis
The Japanese Toshiaki Sunazuka research group carried out the total synthesis of indole alkaloids containing a unique dihydroindole spiroamide skeleton, including neox-aline, oxaline, meleagrin, and their analogues .
Anti-neuroinflammatory Effect
Microglial cells play a key role in maintaining the neuronal synaptic network and neuronal homeostasis . Oxaline may have potential applications in the field of neuroinflammation, although more research is needed to confirm this .
Food Analysis
Oxalate is an antinutrient present in a wide range of foods, with plant products, especially green leafy vegetables, being the main sources of dietary oxalates . Due to its impact on human health, it is extremely important to control the amount of oxalate present in foods, particularly for patients with kidney stone issues .
Health Implications
Oxalate has been largely associated with hyperoxaluria, kidney stone formation, and, in more severe cases, systematic oxalosis . Therefore, understanding the presence and concentration of Oxaline in various foods is crucial for dietary planning, especially for individuals prone to kidney stones .
Mecanismo De Acción
Target of Action
Oxaline, a fungal alkaloid isolated from Penicillium oxalicum , primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Oxaline exerts its effect by inhibiting the polymerization of tubulin , a globular protein that assembles into long, straight filaments called microtubules . This inhibition disrupts the formation and function of the microtubules, leading to cell cycle arrest at the M phase .
Biochemical Pathways
The primary biochemical pathway affected by Oxaline is the cell cycle , specifically the M phase or mitosis . During this phase, the cell divides its DNA and cytoplasm to produce two daughter cells. By inhibiting tubulin polymerization, Oxaline prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division .
Result of Action
The primary result of Oxaline’s action is cell cycle arrest at the M phase . This disrupts the normal process of cell division, which can lead to cell death. Given this mechanism, Oxaline has been identified as a potential anticancer compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHAVULMGIITDH-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of oxaline?
A: Oxaline has a molecular formula of C24H25N5O4 and a molecular weight of 447.5 g/mol. []
Q2: What spectroscopic data is available for oxaline?
A2: Structural characterization of oxaline relies on various spectroscopic techniques, including:
- NMR Spectroscopy (1D and 2D): Provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. [, , , ]
- Mass Spectrometry (MS): Confirms the molecular weight and provides insights into fragmentation patterns. [, , ]
- UV Spectroscopy: Offers information about the presence of conjugated systems and chromophores. []
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule. []
- X-ray Diffraction: Reveals the three-dimensional structure and absolute configuration of the molecule in its crystalline form. [, ]
- Circular Dichroism (CD) Spectroscopy: Provides information about the chirality and conformation of the molecule. [, ]
Q3: How is oxaline biosynthesized?
A: Oxaline biosynthesis originates from tryptophan, proceeding through roquefortine C as an intermediate. [] The pathway involves a unique enzymatic conversion of roquefortine C to the nitrone-bearing roquefortine L by the flavin-dependent oxidase OxaD. [] Further enzymatic modifications lead to the final product, oxaline. [, ]
Q4: What organisms produce oxaline?
A: Oxaline is primarily found in fungi belonging to the genus Penicillium, including Penicillium oxalicum, Penicillium chrysogenum, and Penicillium vulpinum. [, , , , , ]
Q5: Where has oxaline been found naturally?
A5: Oxaline has been isolated from various sources, including:
- Fungal cultures: Originally discovered in Penicillium oxalicum cultures. []
- Cheese: Detected in cheese along with other fungal metabolites. []
- Maize kernels: Found in maize samples, with its occurrence potentially influenced by weather conditions. []
- Marine sponges: Isolated from the fungus Penicillium sp. associated with the Mediterranean sponge Axinella verrucosa. []
Q6: What are the known biological activities of oxaline?
A6: Oxaline exhibits various biological activities, including:
- Antimicrobial activity: Shows activity against bacteria, particularly Staphylococcus aureus. [, ]
- Antifungal activity: Demonstrates activity against certain fungi. []
- Antiproliferative activity: Exhibits inhibitory effects on the growth of cancer cells, particularly HepG2 liver cancer cells. []
- α-Glucosidase inhibitory activity: Shows potential for managing blood sugar levels. []
Q7: Are there any potential applications for oxaline?
A7: Oxaline's biological activities suggest potential applications in various fields, including:
Q8: Can oxaline's structure be modified to enhance its activity?
A: While research on modifying oxaline specifically is limited, the biosynthesis of related triazaspirocycles from roquefortine C derivatives via a nitrone-promoted transannular rearrangement provides inspiration for structural diversification. [] This approach could potentially lead to the development of oxaline analogs with improved potency and selectivity.
Q9: What is known about the stability of oxaline?
A9: Limited information is available on the stability of oxaline under various conditions. Further research is needed to assess its stability in different solvents, temperatures, and formulations to develop stable drug products.
Q10: What are the known toxicological properties of oxaline?
A10: While oxaline exhibits promising biological activities, its toxicological profile requires further investigation. Studies are needed to determine its safety profile, potential adverse effects, and long-term consequences of exposure.
Q11: What analytical methods are used to detect and quantify oxaline?
A11: Several analytical techniques are employed for the detection and quantification of oxaline, including:
- High-performance liquid chromatography (HPLC): Combined with various detectors, such as diode array detectors (DAD) [] and tandem mass spectrometry (MS/MS) [], allows for sensitive and specific detection and quantification of oxaline in complex matrices.
- Electrospray ionization mass spectrometry (ESI-MS): Enables rapid identification and characterization of oxaline based on its mass-to-charge ratio. []
Q12: Are there validated analytical methods for oxaline?
A: While specific details regarding the validation of analytical methods for oxaline are limited in the provided research, it is crucial to establish and validate analytical methods for accuracy, precision, and specificity to ensure reliable detection and quantification. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



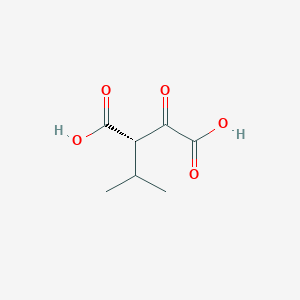
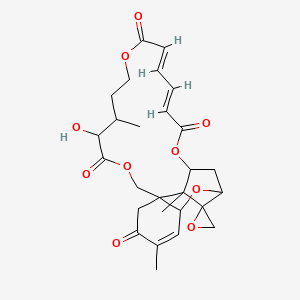

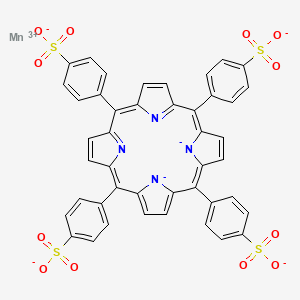
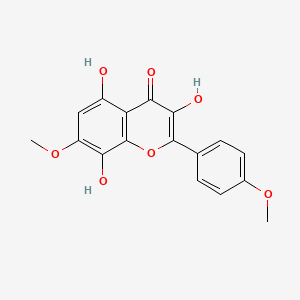

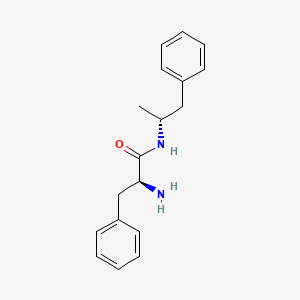
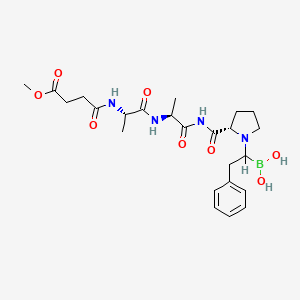
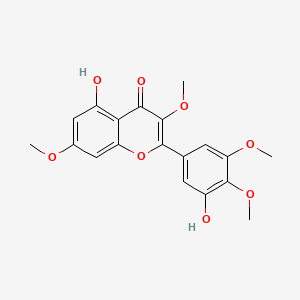
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B1238217.png)
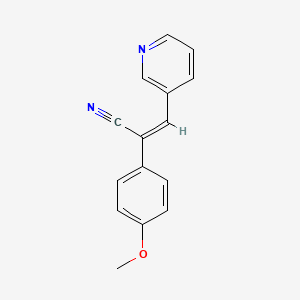
![(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B1238221.png)
